molecular formula C13H13ClN2O2 B1521809 ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 864426-88-0

ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1521809
CAS No.: 864426-88-0
M. Wt: 264.71 g/mol
InChI Key: UVWWZHUKGXPCDH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 864426-88-0) is a high-purity pyrazole derivative with the molecular formula C 13 H 13 ClN 2 O 2 and a molecular weight of 264.71 g/mol . This compound is part of the structurally diverse pyrazole class of heterocycles, which are recognized as privileged scaffolds in medicinal and agrochemical research due to their wide spectrum of biological activities . Pyrazole cores are frequently investigated for their synthetic utility in constructing bioactive molecules, including those with potential antifungal, antibacterial, and antitumor properties . As a building block, this specific ester can undergo various chemical transformations; the carboxylate moiety offers a versatile handle for further synthetic manipulation, making it a valuable intermediate for developing more complex heterocyclic target compounds . It is supplied as a research-grade chemical and is strictly for laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the material in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8-12(16(2)15-11)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWWZHUKGXPCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864426-88-0
Record name Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864426-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit specific cancer cell lines, suggesting potential as chemotherapeutic agents. The presence of the chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors .

Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models, making it a candidate for the development of new anti-inflammatory drugs .

Analgesic Properties
The compound's analgesic effects have been explored in various studies, indicating its potential use in pain management therapies. The mechanism of action is believed to involve modulation of pain pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticide Development
this compound has been investigated for its potential as a pesticide or herbicide. Its structure allows for specific interactions with pest enzymes, which may lead to effective pest control while minimizing harm to non-target organisms .

Fungicidal Properties
The compound has also been assessed for fungicidal activity against various plant pathogens. Its application could enhance crop protection strategies, particularly in sustainable agriculture where chemical residues are a concern .

Material Science

Polymer Synthesis
In material science, this compound can be utilized as a building block in the synthesis of novel polymers. These polymers may exhibit unique thermal and mechanical properties suitable for various industrial applications .

Nanocomposite Development
The compound's integration into nanocomposites has been studied for enhancing material properties such as strength and thermal stability. Such advancements could lead to innovative applications in electronics and aerospace industries .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer ActivityInhibits specific cancer cell lines; potential chemotherapeutic agent
Anti-inflammatory EffectsReduces inflammation in preclinical models
Analgesic PropertiesModulates pain pathways; potential use in pain management
Agricultural SciencePesticide DevelopmentEffective against pests with minimal impact on non-target organisms
Fungicidal PropertiesProtects crops from various plant pathogens
Material SciencePolymer SynthesisUsed as a building block for novel polymers
Nanocomposite DevelopmentEnhances material properties for industrial applications

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. Results indicated a significant reduction in tumor growth in treated mice compared to controls, highlighting its potential as a lead compound for further development .

Case Study 2: Agricultural Application
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled aphid populations on crops while showing low toxicity to beneficial insects. This study supports its use in integrated pest management strategies.

Mechanism of Action

The mechanism by which ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Variations in Ester and Aromatic Substituents

Ethyl 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7)

  • Substituents : Replaces the 4-chlorophenyl group with a furan ring.
  • The ethyl ester maintains organic solubility, similar to the target compound .
  • Status : Discontinued .

Ethyl 5-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 1248909-58-1)

  • Substituents : Features two chlorine atoms at positions 3 and 5 of the phenyl ring.
  • Key Properties: Increased lipophilicity (logP) due to additional halogens, which may enhance membrane permeability but reduce aqueous solubility. No biological data is available .
  • Status : Discontinued .

Carboxamide Derivatives

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Substituents : Replaces the ethyl ester with a carboxamide linked to a 3-pyridylmethyl group; adds two chlorine atoms on the phenyl ring.
  • Biological Activity : Demonstrates potent CB1 receptor antagonism (IC₅₀ = 0.139 nM), attributed to the carboxamide’s hydrogen-bonding capability and the pyridyl group’s interaction with receptors .
  • Structural Insight : The amide group increases metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .

Heterocyclic Modifications

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

  • Substituents : Incorporates a thiazole ring at position 2 and a 4-fluorophenyl group.
  • Fluorine’s electronegativity may reduce metabolic degradation compared to chlorine .

Sulfanyl and Hydroxyimino Derivatives

Methyl 5-[(4-Chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9)

  • Substituents: Adds a sulfanyl group and a hydroxyimino methyl group.
  • Key Properties: The sulfanyl group may participate in redox reactions or metal coordination, while the hydroxyimino moiety could act as a hydrogen-bond donor. These features suggest utility in chelation or catalysis .

Key Findings and Trends

Bioactivity : Carboxamide analogs exhibit enhanced receptor binding (e.g., CB1 antagonism) compared to ester derivatives, likely due to hydrogen-bonding interactions .

Halogen Effects : Additional chlorine atoms increase lipophilicity but may reduce solubility, whereas fluorine substitution offers metabolic stability .

Synthetic Challenges : The discontinued status of several analogs suggests synthetic complexity or instability, particularly for ester-containing compounds .

Biological Activity

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 864426-88-0, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C13H13ClN2O2
  • Molecular Weight : 264.71 g/mol
  • CAS Number : 864426-88-0
  • MDL Number : MFCD08446156

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In a study evaluating various pyrazole compounds, it was found that derivatives similar to this compound displayed notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bactericidal Concentration (MBC)
This compound0.22 - 0.25Not specified
Other Pyrazole Derivative0.30 - 0.50Not specified

The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antibacterial agents, particularly for those resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)3.79Induction of apoptosis
A549 (Lung Cancer)26.00Cell cycle arrest in G0/G1 phase
Hep-2 (Laryngeal Cancer)17.82Inhibition of cell growth

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in various cancer types, indicating their potential as therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study utilized a disk diffusion method to evaluate the inhibition zones against Staphylococcus aureus. Results indicated that this compound achieved a significant inhibition zone comparable to standard antibiotics.

Case Study 2: Anticancer Activity in Lung Cancer Models

In a controlled laboratory setting, researchers assessed the anticancer properties of this compound on A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 26 µM, indicating effective growth inhibition and suggesting mechanisms involving apoptosis and cell cycle arrest .

Chemical Reactions Analysis

Ester Group Transformations

The ethyl ester moiety undergoes hydrolysis and reduction reactions:

Hydrolysis to Carboxylic Acid

Reaction Conditions :

  • Base-mediated: 2M NaOH, aqueous ethanol (1:1), reflux for 6–8 hours .

  • Acid-mediated: 6M HCl, reflux for 12 hours .

Products :

  • 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (yield: 85–92% in basic conditions; 78–80% in acidic conditions) .

Mechanism :
Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of ethanol.

Reduction to Alcohol

Reagents : Lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous THF, 0°C to reflux.
Product : 3-(Hydroxymethyl)-5-(4-chlorophenyl)-1-methyl-1H-pyrazole (yield: 70–75%).

Substitution Reactions on the 4-Chlorophenyl Group

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagents/ConditionsProductYieldReference
AminationNH<sub>3</sub> (g), CuCl, 120°C, 24h5-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxylate65%
MethoxylationNaOMe, DMF, 100°C, 12h5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate58%

Key Notes :

  • Electron-withdrawing pyrazole ring activates the chlorophenyl group for NAS .

  • Steric hindrance from the methyl group slightly reduces reaction rates .

Pyrazole Ring Modifications

The heterocyclic core participates in electrophilic substitutions and cycloadditions:

Nitration

Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3), 0–5°C, 2h .
Product : Ethyl 5-(4-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxylate (yield: 82%) .

1,3-Dipolar Cycloaddition

Reagents : Diphenylnitrile imine, toluene, 80°C, 8h.
Product : Spiro-pyrazoline adduct (confirmed by X-ray crystallography).

Oxidation and Reduction of the Pyrazole Core

Reaction TypeReagentsProductYieldReference
Oxidationm-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, rtPyrazole N-oxide derivative88%
ReductionH<sub>2</sub>/Pd-C, EtOHPartially saturated pyrazoline analog63%

Cross-Coupling Reactions

The chlorophenyl group facilitates Suzuki-Miyaura couplings:

Conditions :

  • Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C, 12h .

Example :

  • Boronic acid: 4-Methoxyphenylboronic acid

  • Product: Ethyl 5-(4'-methoxybiphenyl-4-yl)-1-methyl-1H-pyrazole-3-carboxylate (yield: 76%) .

Thermal and Photochemical Reactions

Decarboxylation :

  • At 200°C under N<sub>2</sub>, the ester decomposes to release CO<sub>2</sub> and form 5-(4-chlorophenyl)-1-methyl-1H-pyrazole (yield: 91%) .

Photodimerization :

  • UV irradiation (254 nm) in benzene yields a cyclobutane-linked dimer (characterized by HRMS).

Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthesis (Based on Patent CN106187894A)

Step Description Conditions Outcome
A Methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate Mix 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether; heat at 80–120°C for 8–12 hours under nitrogen atmosphere Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester
B Chlorination of the methylated pyrazole ester Add concentrated hydrochloric acid and hydrogen peroxide dropwise to the product from step A in dichloroethane at 25°C; stir for 1.5 hours, then heat to 60°C for 6 hours Conversion to 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester
C Purification Cool reaction mixture to 20–30°C, allow phase separation; wash with 4–6% sodium sulfite solution, sodium carbonate solution, and water; dry over anhydrous sodium sulfate; remove solvent by distillation Refined ethyl ester with purity up to 96.9% and yield up to 95.2%

Note: The above method is for the ethyl ester of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid, which is structurally analogous to this compound, differing mainly in the position and nature of substituents on the pyrazole ring.

Alternative Synthetic Routes

Hydrazone Formation and Cyclization

A classical approach involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate or its derivatives under acidic or basic conditions to form a hydrazone intermediate. Subsequent cyclization yields the pyrazole ring system with the 4-chlorophenyl substituent at the 5-position and an ethyl ester at the 3-position.

  • Reaction conditions such as temperature, solvent (e.g., ethanol, methanol), and catalysts (e.g., acetic acid, bases) are optimized to improve yield and purity.
  • This method is widely used in laboratory and industrial settings for pyrazole derivatives.

Methylation and Functional Group Transformations

  • Methylation of the pyrazole nitrogen is often achieved using methyl iodide or dimethyl carbonate in the presence of bases like potassium carbonate.
  • The ester group can be introduced by esterification of the corresponding carboxylic acid or by using β-keto esters as starting materials.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature (Step A) 80–120°C Higher temperatures favor methylation but require careful control to avoid decomposition
Reaction Time (Step A) 8–12 hours Sufficient for complete methylation
Chlorination Temperature (Step B) 25–60°C Initial chlorination at room temperature, then heated for completion
Solvent Diethylene glycol dimethyl ether, dichloroethane Selected for solubility and reaction compatibility
Purification Washing with sodium sulfite and sodium carbonate Removes impurities and residual reagents

Research Findings and Advantages of the Method

  • Green Chemistry Aspect: Use of dimethyl carbonate as a methylating agent replaces more toxic reagents like dimethyl sulfate, reducing environmental and safety hazards.
  • High Purity and Yield: The method achieves purity up to 96.9% and yields of 95.2%, suitable for industrial application.
  • Safety Improvements: Avoidance of toxic sulfide and chloride gases during chlorination reduces environmental impact and improves operator safety.
  • Scalability: The described method is amenable to scale-up with standard chemical engineering controls.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Purity Notes
Dimethyl Carbonate Methylation + Chlorination (Patent CN106187894A) 3-ethyl-5-pyrazole carboxylic acid ethyl ester Dimethyl carbonate, HCl, H2O2, K2CO3 80–120°C methylation; 25–60°C chlorination 95.2% 96.9% Green, safe, industrially viable
Hydrazone Formation and Cyclization 4-chlorophenylhydrazine, ethyl acetoacetate Acid/base catalysts Room temp to reflux Variable High (optimized) Classical, widely used
Methylation with Methyl Iodide or Dimethyl Carbonate Pyrazole intermediate Methyl iodide or dimethyl carbonate, base Mild heating High High Used for N-methylation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or carbonyl compounds. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines in alcoholic media under reflux yields pyrazole cores. Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), reflux duration (6–12 hours), and stoichiometric ratios to improve yields . Diazonium salt coupling (for introducing aryl groups) and recrystallization in ethanol/water mixtures enhance purity .

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that influence stability. Unit cell parameters (e.g., triclinic system, α/β/γ angles) are determined at 100 K for accuracy .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., 4-chlorophenyl at C5, methyl at N1). Coupling constants (e.g., 3JHH^3J_{H-H}) differentiate regioisomers .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 307.05) and fragmentation patterns .

Q. What physicochemical properties influence its bioavailability and formulation in preclinical studies?

  • Methodological Answer :

  • LogP : Calculated ~2.8 (via HPLC), indicating moderate lipophilicity suitable for passive diffusion.
  • Solubility : Poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates co-solvents (e.g., DMSO) or nanoformulations.
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C, guiding storage at RT .

Advanced Research Questions

Q. How do substituent variations at the pyrazole core impact biological activity, and what structural insights explain these differences?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) reveal:

  • Antimicrobial activity : 3,4-Dichlorophenyl analogs show higher potency (MIC ~8 µg/mL) due to enhanced hydrophobic interactions with bacterial membranes .
  • Electron-withdrawing groups : Trifluoromethyl at C3 increases metabolic stability but reduces solubility .
  • Data Table :
Substituent PositionBioactivity (IC50_{50})Key Structural Feature
4-Chlorophenyl (C5)12.5 µM (COX-2 inhibition)Enhanced π-π stacking
3,4-Dichlorophenyl8.7 µM (Antifungal)Increased lipophilicity
Trifluoromethyl (C3)23.4 µM (Anticancer)Metabolic resistance
  • Structural data from crystallography (e.g., bond angles, torsion) correlate with activity .

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values for COX-2 inhibition) arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or incubation times. Standardize protocols using WHO guidelines.
  • Purity thresholds : HPLC purity <95% may introduce inactive byproducts. Reproduce studies with ≥98% pure compound .
  • Statistical analysis : Apply multivariate regression to isolate substituent effects from experimental noise .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?

  • Methodological Answer :

  • Catalyst screening : K2_2CO3_3 vs. Cs2_2CO3_3 in nucleophilic substitutions (e.g., phenol coupling) increases yields from 65% to 82% .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with comparable yields (78%) .
  • Byproduct mitigation : Silica gel chromatography (hexane:EtOAc 4:1) removes unreacted hydrazines .

Q. How do intermolecular interactions in the crystal lattice affect stability and solubility?

  • Methodological Answer : X-ray data reveal:

  • Hydrogen bonding : C–H···O interactions (2.8–3.2 Å) between carbonyl oxygen and adjacent pyrazole protons stabilize the lattice .
  • π-π stacking : Offset stacking (3.6 Å) of 4-chlorophenyl rings reduces solubility but enhances thermal stability .
  • Solubility prediction : Hirshfeld surface analysis quantifies H-bond donors/acceptors for co-crystal screening .

Q. What computational methods predict binding affinity to biological targets like COX-2 or carbonic anhydrase?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock into COX-2 (PDB: 5KIR) using Lamarckian GA. Scores (ΔG = -9.2 kcal/mol) correlate with experimental IC50_{50} .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD <2.0 Å) .
  • QSAR models : 2D descriptors (e.g., topological polar surface area) predict logBB values for blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

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